3,7-Dimethyloctan-1-ol
3,7-Dimethyloctan-1-ol
3,7-Dimethyl-1-octanol is an fragrance ingredient and its toxicologic and dermatologic review as a fragrance ingredient was reported.
(R)-Dihydrocitronellol, also known as 3, 7-dimethyl-1-octanol or tetrahydro-geraniol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-dihydrocitronellol is considered to be a fatty alcohol lipid molecule (R)-Dihydrocitronellol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Dihydrocitronellol has been primarily detected in urine. Within the cell, (R)-dihydrocitronellol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Dihydrocitronellol is an aldehydic, bitter, and citrus tasting compound that can be found in lemon. This makes (R)-dihydrocitronellol a potential biomarker for the consumption of this food product.
(R)-Dihydrocitronellol, also known as 3, 7-dimethyl-1-octanol or tetrahydro-geraniol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-dihydrocitronellol is considered to be a fatty alcohol lipid molecule (R)-Dihydrocitronellol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Dihydrocitronellol has been primarily detected in urine. Within the cell, (R)-dihydrocitronellol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Dihydrocitronellol is an aldehydic, bitter, and citrus tasting compound that can be found in lemon. This makes (R)-dihydrocitronellol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
106-21-8
VCID:
VC21026542
InChI:
InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3
SMILES:
CC(C)CCCC(C)CCO
Molecular Formula:
C10H22O
Molecular Weight:
158.28 g/mol
3,7-Dimethyloctan-1-ol
CAS No.: 106-21-8
Cat. No.: VC21026542
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,7-Dimethyl-1-octanol is an fragrance ingredient and its toxicologic and dermatologic review as a fragrance ingredient was reported. (R)-Dihydrocitronellol, also known as 3, 7-dimethyl-1-octanol or tetrahydro-geraniol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-dihydrocitronellol is considered to be a fatty alcohol lipid molecule (R)-Dihydrocitronellol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Dihydrocitronellol has been primarily detected in urine. Within the cell, (R)-dihydrocitronellol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Dihydrocitronellol is an aldehydic, bitter, and citrus tasting compound that can be found in lemon. This makes (R)-dihydrocitronellol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 106-21-8 |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| IUPAC Name | 3,7-dimethyloctan-1-ol |
| Standard InChI | InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 |
| Standard InChI Key | PRNCMAKCNVRZFX-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC(C)CCO |
| Canonical SMILES | CC(C)CCCC(C)CCO |
| Boiling Point | 212.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator